molecular formula C17H12O4 B11847595 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid CAS No. 63220-57-5

2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B11847595
CAS No.: 63220-57-5
M. Wt: 280.27 g/mol
InChI Key: MFBQZISOZRJZSN-UHFFFAOYSA-N
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Description

2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a naphthopyran structure fused with a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthopyran precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthopyran ring are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products:

Scientific Research Applications

2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Oxo-4H-1-benzopyran-2-carboxylic acid
  • 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
  • 4-Hydroxy-2-quinolones

Comparison: Compared to similar compounds, 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid stands out due to its unique structural combination of a naphthopyran ring and a cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

63220-57-5

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

2-(4-oxobenzo[h]chromen-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C17H12O4/c18-14-8-15(12-7-13(12)17(19)20)21-16-10-4-2-1-3-9(10)5-6-11(14)16/h1-6,8,12-13H,7H2,(H,19,20)

InChI Key

MFBQZISOZRJZSN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

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